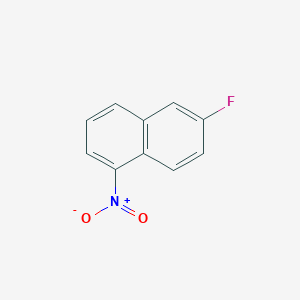
6-Fluoro-1-nitronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-1-nitronaphthalene is an organic compound that belongs to the class of nitronaphthalenes It is characterized by the presence of a fluorine atom and a nitro group attached to a naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-1-nitronaphthalene can be achieved through a modified Schiemann reaction. This involves the diazotization of the corresponding nitroamine fluoborate salts in tetrahydrofuran, followed by the decomposition of the diazonium fluoborate salts . The reaction typically yields 10-15% of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale diazotization and subsequent decomposition processes. The reaction conditions are carefully controlled to optimize yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography, ensures the removal of impurities and the isolation of the target compound .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Fluoro-1-nitronaphthalene undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with palladium catalysts or sodium borohydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Major Products:
Reduction: The major product is 6-fluoro-1-aminonaphthalene.
Substitution: Depending on the substituent introduced, various derivatives of this compound can be obtained.
Applications De Recherche Scientifique
6-Fluoro-1-nitronaphthalene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-Fluoro-1-nitronaphthalene involves its interaction with specific molecular targets and pathways. For instance, the reduction of the nitro group to an amine can lead to the formation of reactive intermediates that interact with cellular components. The compound’s effects are mediated through its ability to undergo redox reactions and form covalent bonds with biomolecules .
Comparaison Avec Des Composés Similaires
1-Nitronaphthalene: Similar in structure but lacks the fluorine atom.
2-Fluoro-1-nitronaphthalene: Another isomer with the fluorine atom in a different position, affecting its reactivity and applications.
Uniqueness: 6-Fluoro-1-nitronaphthalene is unique due to the specific positioning of the fluorine and nitro groups, which confer distinct chemical properties and reactivity. This makes it valuable for targeted synthetic applications and research studies.
Propriétés
IUPAC Name |
6-fluoro-1-nitronaphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-8-4-5-9-7(6-8)2-1-3-10(9)12(13)14/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQJIKQKMWNTEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)F)C(=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4,10-Dioxatricyclo[5.2.1.02,6]decan-8-en-3-one](/img/structure/B13024119.png)
![tert-Butyl 5-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13024123.png)
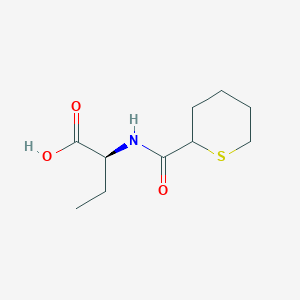
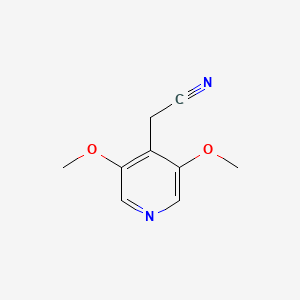
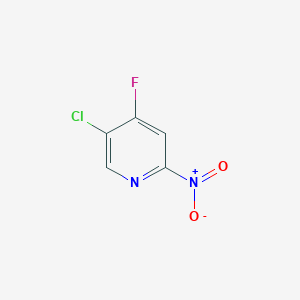
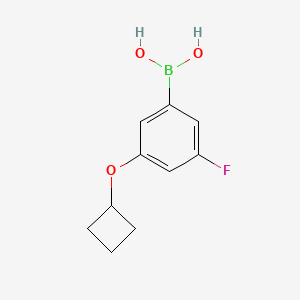
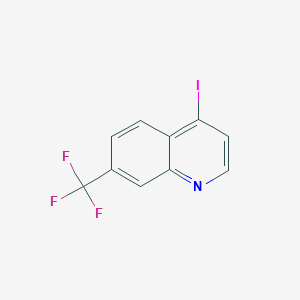
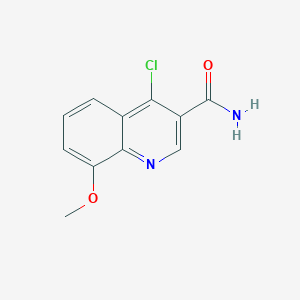
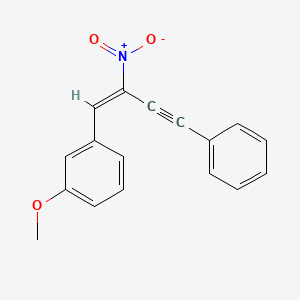
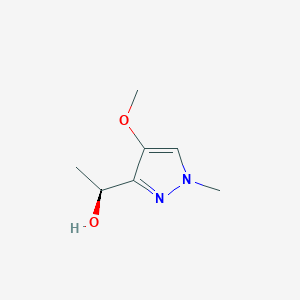
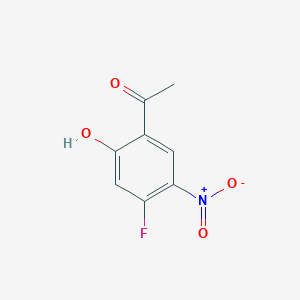
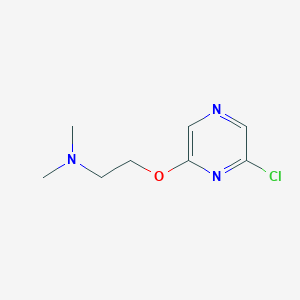
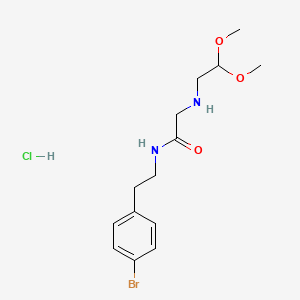
![4-Formyl-5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13024166.png)
